N-(1-benzofuran-3-ylmethyl)-3,3-difluorocyclobutane-1-carboxamide
Description
N-(1-benzofuran-3-ylmethyl)-3,3-difluorocyclobutane-1-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(1-benzofuran-3-ylmethyl)-3,3-difluorocyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2/c15-14(16)5-9(6-14)13(18)17-7-10-8-19-12-4-2-1-3-11(10)12/h1-4,8-9H,5-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEDQFPJVCCURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)NCC2=COC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzofuran-3-ylmethyl)-3,3-difluorocyclobutane-1-carboxamide involves several steps. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade . This method is advantageous due to its high yield and fewer side reactions. Industrial production methods often involve optimizing reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
N-(1-benzofuran-3-ylmethyl)-3,3-difluorocyclobutane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-benzofuran-3-ylmethyl)-3,3-difluorocyclobutane-1-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives are studied for their potential therapeutic effects, including anti-cancer and anti-viral activities . In the industry, it is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-3-ylmethyl)-3,3-difluorocyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of cancer cell growth or the suppression of viral replication.
Comparison with Similar Compounds
N-(1-benzofuran-3-ylmethyl)-3,3-difluorocyclobutane-1-carboxamide is unique due to its difluorocyclobutane moiety, which imparts distinct chemical and biological properties. Similar compounds include other benzofuran derivatives like benzothiophene and benzofuran-based macrocycles . These compounds share some biological activities but differ in their specific applications and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
